2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a complex organic compound that features a benzo[d][1,3]dioxole ring, a thiophene ring, and a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of reactions including halogenation, nucleophilic substitution, and cycloaddition to introduce the thiophene and triazole rings. The final step often involves the formation of the acetamide linkage under mild conditions to avoid decomposition of the sensitive triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials such as polymers, dyes, and sensors.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The benzo[d][1,3]dioxole and triazole rings are known to interact with proteins through hydrogen bonding and π-π stacking interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)piperidine: Similar benzo[d][1,3]dioxole ring but with a piperidine moiety.
2-(benzo[d][1,3]dioxol-5-yl)acetic acid: Contains the benzo[d][1,3]dioxole ring with an acetic acid group.
3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one: Features the benzo[d][1,3]dioxole ring with a propenone linkage.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is unique due to the combination of the benzo[d][1,3]dioxole, thiophene, and triazole rings in a single molecule. This unique structure provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-15(7-11-3-4-13-14(6-11)23-10-22-13)17-8-12-9-20(19-18-12)16-2-1-5-24-16/h1-6,9H,7-8,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPNBQJECGLWEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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